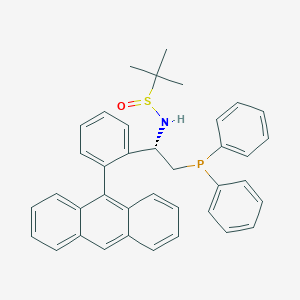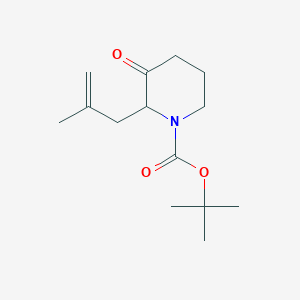![molecular formula C28H34N2O11 B12303078 1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales. Este compuesto es de gran interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico involucra múltiples pasos, incluyendo la formación de los anillos pirano e indol, así como la introducción de varios grupos funcionales. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y ajustes específicos de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como purificación, cristalización y control de calidad para cumplir con los estándares de la industria.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, llevando a diferentes derivados.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, juegan un papel crucial en la determinación del resultado de las reacciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones químicas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antiinflamatorias, antioxidantes y antimicrobianas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo el desarrollo de fármacos y el tratamiento de enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos, como productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Secoxyloganin: Un compuesto relacionado con características estructurales y actividades biológicas similares.
Derivados del indol: Compuestos que contienen la unidad indol, que son conocidos por sus diversas actividades biológicas.
Unicidad
El ácido 1-[[3-etenil-5-metoxicarbonil-2-[3,4,5-trihidroxi-6-(hidroximetil)oxan-2-il]oxi-3,4-dihidro-2H-piran-4-il]metil]-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-3-carboxílico es único debido a su estructura compleja, que combina múltiples grupos funcionales y unidades. Esta complejidad contribuye a su diversa reactividad química y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKZIVMTXZLOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate;tert-butyl (3aR,8bR)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate](/img/structure/B12303004.png)
![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
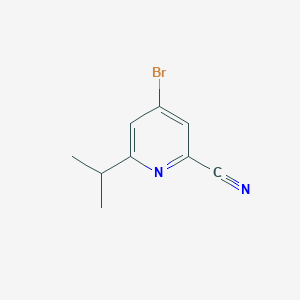
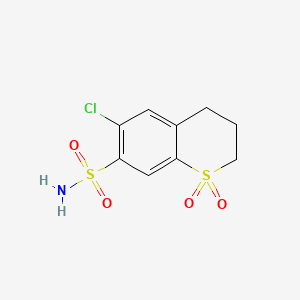
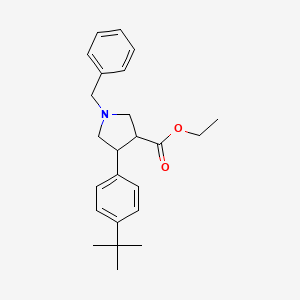
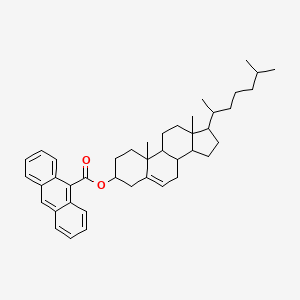
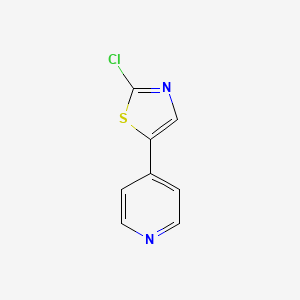
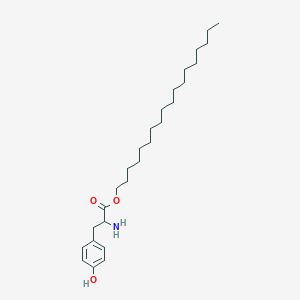
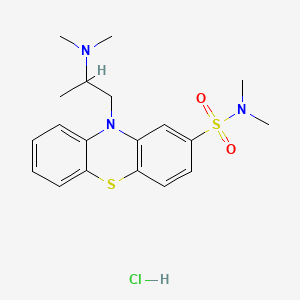
![(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
